

# Comprehensive Technical Profile of Danicopan: Pharmacokinetics and Pharmacodynamics

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Danicopan

CAS No.: 1903768-17-1

Cat. No.: S524982

[Get Quote](#)

## Introduction and Mechanism of Action

**Danicopan** (development codes ACH-0144471, ALXN2040; brand name Voydeya) is a first-in-class, oral small molecule inhibitor of complement factor D, approved as add-on therapy to ravulizumab or eculizumab for treating extravascular hemolysis (EVH) in adult patients with paroxysmal nocturnal hemoglobinuria (PNH). [1] Its therapeutic action stems from **selective inhibition of the alternative pathway (AP)** of the complement system, a key amplifier of the complement cascade. [1] [2]

The diagram below illustrates **Danicopan's** specific molecular target within the complement cascade alternative pathway:



[Click to download full resolution via product page](#)

Figure 1: **Danicopan** inhibits Factor D, blocking the core amplification loop of the alternative complement pathway. This action prevents the formation of C3 convertase (C3bBb), thereby reducing the downstream effector functions that lead to both extravascular hemolysis (EVH) through C3b opsonization and terminal pathway-mediated intravascular hemolysis (IVH).

**Danicopan's** mechanism involves **reversibly binding to complement factor D**, an essential serine protease, thereby preventing the formation of the AP C3 convertase (C3bBb). [1] This blockade halts the amplification

of the complement cascade, reducing the generation of C3 fragment opsonins (C3b, iC3b) responsible for C3-mediated extravascular hemolysis. [1] [2] When used as an add-on therapy, **danicopan** controls proximal AP-mediated EVH, while the co-administered C5 inhibitor (ravulizumab or eculizumab) maintains control over terminal membrane attack complex (MAC)-mediated intravascular hemolysis (IVH). [1]

## Pharmacokinetic Properties

The pharmacokinetic (PK) profile of **danicopan** has been characterized in healthy subjects and PNH patients. Key parameters are summarized in the table below, followed by detailed explanations.

### Key Pharmacokinetic Parameters

| Parameter                        | Value     | Conditions/Notes                               |
|----------------------------------|-----------|------------------------------------------------|
| <b>Absorption &amp; Exposure</b> |           |                                                |
| Tmax (Median)                    | 3.7 hours | Following 150 mg oral dose in PNH patients [1] |

| Food Effect (High-fat meal) | AUC:  $\uparrow$  ~25% Cmax:  $\uparrow$  ~93% | vs. fasted state; Tmax comparable [1] | | **Distribution** | | | Apparent Volume of Distribution (Vd) | 395 L | For a 75 kg person [1] | | Protein Binding | 91.5% - 94.3% | Extensive binding to plasma proteins [1] | | **Metabolism & Elimination** | | | Half-life ( $t_{1/2}$ ) | 7.9 hours | Mean value [1] | | Apparent Clearance (CL/F) | 63 L/h | Mean value [1] | | Primary Metabolic Pathways | Oxidation, Reduction, Hydrolysis | Amide hydrolysis is the major pathway [1] | | CYP450 Involvement | Minimal | Low likelihood of CYP-based drug-drug interactions [1] | | **Excretion** | | | Feces | 69% of dose (3.57% as parent drug) | Following a single radiolabeled dose [1] | | Urine | 25% of dose (0.48% as parent drug) | Following a single radiolabeled dose [1] |

### Detailed PK Characteristics

- **Absorption and Food Effect:** **Danicopan** is orally administered. Its absorption is notably influenced by food, with a high-fat meal significantly increasing peak concentration. The recommended dosing is with or without food. [1]

- **Distribution and Tissue Penetration:** The large volume of distribution suggests extensive tissue distribution. Preclinical studies demonstrate **danicopan**'s ability to cross physiological barriers like the **blood-retina barrier**. In pigmented animal models, **danicopan** showed significant accumulation and sustained exposure in melanin-containing ocular tissues (choroid/Bruch's membrane/retinal pigment epithelium) and the neural retina, acting as a drug depot. [3]
- **Metabolism and Elimination:** **Danicopan** undergoes extensive metabolism primarily via non-CYP pathways. The major route of elimination is amide hydrolysis. Consequently, it has a **low potential for CYP-mediated drug-drug interactions**. Most of the administered dose is excreted in feces, with a smaller portion eliminated in urine, indicating a mixed biliary and renal excretion pathway with minimal excretion of unchanged parent drug. [1]

## Pharmacodynamic Properties

The pharmacodynamic (PD) effects of **danicopan** are characterized by potent, selective inhibition of the complement alternative pathway.

## Key Pharmacodynamic Parameters

| Parameter                                         | Effect / Value                 | Conditions / Clinical Relevance                 |
|---------------------------------------------------|--------------------------------|-------------------------------------------------|
| <b>Target Engagement &amp; Pathway Inhibition</b> |                                |                                                 |
| Factor D Inhibition                               | >90% inhibition of AP activity | With 150-200 mg TID dosing in PNH patients [1]  |
| Wieslab AP Assay                                  | Inhibition of AP activity      | Key pharmacodynamic biomarker [2]               |
| <b>Downstream Biomarkers</b>                      |                                |                                                 |
| Plasma Bb Fragment                                | Reduction of ~50%              | Reflects reduced AP C3 convertase formation [1] |
| C3 Fragment Deposition on PNH RBCs                | Reduction of >50%              | Directly addresses mechanism of EVH [1]         |

| Parameter                          | Effect / Value                        | Conditions / Clinical Relevance                             |
|------------------------------------|---------------------------------------|-------------------------------------------------------------|
| Lactate Dehydrogenase (LDH)        | Reduction from 5.7x ULN to 1.8x ULN   | Monotherapy study, indicates control of IVH [2]             |
| <b>Clinical Efficacy Endpoints</b> |                                       |                                                             |
| Hemoglobin (Hb) Level              | Increase of 2.8 g/dL (LS mean change) | At Week 12 vs. baseline in phase 3 trial [4]                |
| Transfusion Avoidance              | Significant improvement               | Proportion of patients avoiding blood transfusions [4]      |
| FACIT-Fatigue Score                | Significant improvement               | Patient-reported outcome indicating reduced fatigue [4] [2] |

## Efficacy and Clinical Evidence

- **Phase 3 ALPHA Trial (NCT04469465):** This pivotal study evaluated **danicopan** as an add-on to ravulizumab or eculizumab in PNH patients with significant EVH (Hb  $\leq$ 9.5 g/dL). The primary endpoint was met, with a **least squares mean Hb increase of 2.8 g/dL from baseline at Week 12**. Patients switching from placebo to **danicopan** at Week 12 showed similar Hb improvements by Week 24. These improvements in Hb, transfusion avoidance, and fatigue were maintained through Week 72, demonstrating sustained efficacy. [4]
- **Phase 2 Monotherapy Trial (NCT03053102):** In untreated PNH patients, **danicopan** monotherapy (100-200 mg TID) over 84 days significantly reduced intravascular hemolysis, evidenced by a decrease in LDH from 5.7x ULN at baseline to 1.8x ULN at Day 28. Hemoglobin increased by a mean of **1.7 g/dL at Day 84**, confirming the drug's ability to control hemolysis and improve anemia. [2]

## Experimental Methodologies

This section details key experimental protocols from cited studies to facilitate understanding of the data generation process.

## Clinical Trial Design: Phase 3 ALPHA Study

The Phase 3 ALPHA trial was a randomized, double-blind, placebo-controlled study with subsequent open-label periods and a long-term extension (LTE). [4]

- **Population:** 86 randomized adults with PNH and significant EVH (Hb  $\leq$ 9.5 g/dL, ARC  $\geq$ 120 x 10<sup>9</sup>/L) on stable C5 inhibitor therapy (ravulizumab or eculizumab).
- **Intervention:**
  - **Double-Blind Period (TP1, 12 weeks):** Patients randomized to receive oral **danicopan** (150 mg TID) or placebo as add-on therapy.
  - **Open-Label Period (TP2, 12 weeks):** Patients previously on placebo switched to **danicopan**.
  - **Long-Term Extension (LTE, ~2 years):** All willing patients continued **danicopan** to assess long-term safety and efficacy.
- **Primary Endpoint:** Change in hemoglobin from baseline to Week 12.
- **Key Assessments:** Hemoglobin, absolute reticulocyte count (ARC), LDH, transfusion records, FACIT-Fatigue score, and safety monitoring.

## Preclinical Ocular PK/PD Study Protocol

A study investigated **danicopan**'s distribution to the posterior segment of the eye, relevant for its potential application in geographic atrophy. [3]

- **Animal Models:** Pigmented (Long-Evans rats, Dutch Belted rabbits) and albino (Wistar Han rats, New Zealand White rabbits) strains to assess melanin binding.
- **Dosing:** Single or multiple oral doses of **danicopan** or [<sup>14</sup>C]-**danicopan**.
- **Tissue Distribution:**
  - **Quantitative Whole-Body Autoradiography (QWBA):** Used in rats to visualize and quantify drug-derived radioactivity in tissues over time (1 to 672 hours post-dose).
  - **Tissue Concentration Analysis:** In rabbits, **danicopan** concentrations were measured in plasma, neural retina, and choroid/Bruch's membrane/RPE at various time points post-dose.
- **In Vitro Melanin Binding:** Characterized **danicopan**'s binding property to melanin.
- **PK Analysis:** Non-compartmental analysis to determine AUC, C<sub>max</sub>, and T<sub>max</sub> in plasma and ocular tissues.

## Bioanalytical and PD Assay Methods

- **Danicopan Plasma Concentration:** Determined using validated liquid chromatography methods. [2]
- **Alternative Pathway Activity:** Measured using the **Wieslab AP assay**, a classical in vitro diagnostic tool for assessing the functional activity of the AP. This assay served as a direct PD marker of **danicopan**'s target engagement. [2]

- **C3 Fragment Deposition:** The percentage of C3 fragment-coated PNH erythrocytes was monitored using flow cytometry, a direct measure of the proximal PD effect leading to EVH. [1] [2]

## Safety and Tolerability

The long-term safety profile of **danicopan** is established from the Phase 3 ALPHA trial and its extension. [4]

- **Overall Profile:** No new safety signals were identified with long-term use. The most common adverse events reported in earlier studies included headache and upper respiratory tract infection. [4] [2]
- **Breakthrough Hemolysis:** The event rate was low, at 6 events per 100 patient-years in the LTE, indicating that complement inhibition remained effective. [4]
- **Overdose:** In the event of an overdose, increases in liver enzymes may occur. General supportive measures are recommended. [1]

## Conclusion

*Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Danicopan: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Danicopan: an oral complement factor D inhibitor ... [haematologica.org]
3. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]
4. Long-term efficacy and safety of danicopan as add-on ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comprehensive Technical Profile of Danicopan: Pharmacokinetics and Pharmacodynamics]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b524982#danicopan-pharmacokinetics-and-pharmacodynamics>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)